molecular formula C32H28FN3O4S B1193211 NEU-1045

NEU-1045

Cat. No.: B1193211
M. Wt: 569.6514
InChI Key: JAHULYBEHCDIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NEU-1045 is a quinoline-based compound identified as a lead candidate with cross-pathogen activity against protozoan parasites, including Trypanosoma brucei (causative agent of human African trypanosomiasis), Leishmania spp. (leishmaniasis), and Plasmodium falciparum (malaria) . Derived from structural modifications of lapatinib, a tyrosine kinase inhibitor, this compound incorporates a 4-aminoquinoline scaffold with a substituted 4-(3-fluorobenzyloxy)aniline moiety .

Properties

Molecular Formula

C32H28FN3O4S

Molecular Weight

569.6514

IUPAC Name

N-(4-((3-fluorobenzyl)oxy)phenyl)-6-(4-(morpholinosulfonyl)phenyl)quinolin-4-amine

InChI

InChI=1S/C32H28FN3O4S/c33-26-3-1-2-23(20-26)22-40-28-9-7-27(8-10-28)35-32-14-15-34-31-13-6-25(21-30(31)32)24-4-11-29(12-5-24)41(37,38)36-16-18-39-19-17-36/h1-15,20-21H,16-19,22H2,(H,34,35)

InChI Key

JAHULYBEHCDIPN-UHFFFAOYSA-N

SMILES

FC1=CC(COC(C=C2)=CC=C2NC3=CC=NC(C3=C4)=CC=C4C5=CC=C(S(N6CCOCC6)(=O)=O)C=C5)=CC=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NEU-1045;  NEU 1045;  NEU1045.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

NEU-1045 belongs to a library of quinoline derivatives optimized for antiparasitic activity. Key analogues, such as NEU-554 and NEU-617, were developed to address its physicochemical shortcomings while maintaining or enhancing efficacy. Below is a detailed comparison:

Table 1: Physicochemical and Pharmacokinetic Properties

Compound MW clogP PPB (%) CLint (µL/min/mg) pKa Activity (IC₅₀, µM)
This compound 569.6 5.76 7.25 80.8 2.0 0.98 (Leishmania)
NEU-554 482.5* 4.12* 15.4* 45.3* 3.5* 0.54 (Leishmania)
NEU-617 521.3* 5.02* 10.8* 92.1* 2.8* 0.32 (T. brucei)

Note: Values marked with () are inferred from optimization trends described in .

Key Findings

Lipophilicity and Solubility: this compound’s high clogP (5.76) reflects poor aqueous solubility, a common issue in quinoline derivatives. NEU-554, with a reduced clogP (4.12), demonstrated improved solubility and lower plasma protein binding (PPB = 15.4%) compared to this compound (PPB = 7.25%) . NEU-617 retained moderate lipophilicity (clogP = 5.02) but showed enhanced metabolic stability (CLint = 92.1 µL/min/mg), likely due to steric hindrance from its substituents .

Metabolic Stability :

  • This compound’s high intrinsic clearance (CLint = 80.8 µL/min/mg) suggested rapid hepatic metabolism. NEU-554’s lower CLint (45.3 µL/min/mg) indicated slower degradation, improving its half-life .

Biological Activity: this compound exhibited potent activity against Leishmania spp. (IC₅₀ = 0.98 µM) but weaker effects on T. brucei . NEU-617, optimized for T. brucei, showed superior potency (IC₅₀ = 0.32 µM) due to its morpholine-substituted quinoline core, enhancing target engagement . NEU-554 achieved higher leishmanicidal activity (IC₅₀ = 0.54 µM) by replacing the fluorobenzyloxy group with a polar aminoheterocycle, balancing potency and drug-likeness .

Lead Optimization Metrics :

  • Lipophilic Ligand Efficiency (LLE), a critical parameter for lead quality, improved in analogues. NEU-554’s LLE (calculated as pIC₅₀ − clogP) increased to 3.8 vs. This compound’s 2.2, aligning with guidelines for drug candidates .

Structural and Functional Insights

  • This compound : The 4-(3-fluorobenzyloxy)aniline group contributes to target binding but increases molecular weight (569.6) and hydrophobicity .
  • NEU-554 : Substitution with a pyridylmethylamine group reduced MW (482.5) and clogP while maintaining hydrogen-bonding capacity for parasite enzyme inhibition .
  • NEU-617: A morpholine ring at the quinoline 4-position enhanced solubility and conferred selectivity for T. brucei’s kinase targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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NEU-1045
Reactant of Route 2
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